molecular formula C9H8BrF3O B1523476 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol CAS No. 13541-19-0

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol

Cat. No.: B1523476
CAS No.: 13541-19-0
M. Wt: 269.06 g/mol
InChI Key: FWZFEMQGRLKIGH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anesthesia Research

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol has been explored in the synthesis and biological examination of certain compounds as potential intravenous anesthetics. Stenlake et al. (1989) conducted a study on the synthesis and preliminary study of some ring-substituted arylpropanonamines and their quaternary salts, including 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one methiodides and 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino)propan-1-ol methiodide, which were considered as model potential intravenous anesthetics (Stenlake, Patrick, & Sneader, 1989).

Synthesis of Organic Compounds

The compound has been utilized in the synthesis of various organic structures. For instance, Nedzelskytė et al. (2007) used this compound in the synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol, demonstrating its role in the creation of specialized organic molecules (Nedzelskytė, Martynaitis, Šačkus, Eller, & Holzer, 2007).

Chemical Transformations and Reactions

Boev et al. (2017) explored the use of this compound in chemical transformations. Their research focused on the intramolecular hydroalkoxylation of syn- and anti-1-R-2-arylhex-4-en-1-ols, leading to the efficient stereoselective synthesis of tri- and tetrasubstituted tetrahydrofurans, demonstrating the compound's utility in advanced chemical syntheses (Boev, Moskalenko, & Belopukhov, 2017).

Palladium-Catalyzed Reactions

Kamikawa and Hayashi (1997) investigated the control of reactive sites in palladium-catalyzed Grignard cross-coupling of arenes containing both bromide and triflate. Their study highlighted the selective substitution processes in reactions involving 4-bromophenyl triflate, a compound related to this compound, demonstrating its potential in specific palladium-catalyzed reactions (Kamikawa & Hayashi, 1997).

Antimicrobial Research

Zhao et al. (2012) designed and synthesized 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles, incorporating elements similar to this compound. Their research aimed at creating novel antimicrobial agents, showing the potential of related compounds in this field (Zhao, Lu, Lu, Xin, Li, & Liu, 2012).

Spectroscopy and Chemical Analysis

Ye et al. (2015) conducted a study on the chemical shift sensitivity of trifluoromethyl tags in 19F NMR studies of proteins. This research is relevant as it highlights the importance of compounds like this compound in detailed spectroscopic analysis, particularly in the context of fluorine NMR (Ye, Larda, Feng Li, Manglik, & Prosser, 2015).

Molecular Electronics

Stuhr-Hansen et al. (2005) discussed the use of simple aryl bromides, such as 4-bromophenyl tert-butyl sulfide, as building blocks for thiol end-capped molecular wires. This research underscores the significance of bromophenyl compounds, closely related to this compound, in the development of molecular electronics (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Properties

IUPAC Name

1-(4-bromophenyl)-3,3,3-trifluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZFEMQGRLKIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13541-19-0
Record name 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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